tert-Butyl peroxybenzoate

Descripción

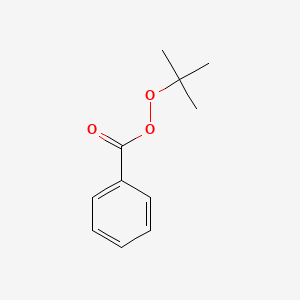

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl benzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBRNHKUVLOCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024699 | |

| Record name | tert-Butyl perbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl peroxybenzoate, [<= 50% with inert inorganic solid] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [<= 75% in solution] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. It also is stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [technically pure] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Liquid; Liquid, Other Solid, Colorless liquid; mp = 8.5 deg C; [Hawley] Colorless to slightly yellow liquid; mp = 8 deg C; [HSDB] | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenecarboperoxoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxybenzoic acid, t-butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

234 °F at 760 mmHg (NTP, 1992), 112 °C (decomposes), BP: 75 °C at 0.2 mm Hg | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

200 °F (NTP, 1992), 93.4 °C (200.1 °F) - closed cup, >190 °F (>88 °C) - open cup | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Soluble in alcohols, esters, ethers, ketones | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.04 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.021 g/cu cm at 25 °C | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.33 mmHg at 122 °F (NTP, 1992), VP: 0.33 mm Hg at 50 °C | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to slight yellow liquid, Liquid | |

CAS No. |

614-45-9 | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl peroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl peroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl peroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarboperoxoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl perbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl perbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL PEROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54E39145KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

46 °F (NTP, 1992), 8 °C | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Peroxybenzoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and decomposition of tert-Butyl peroxybenzoate (TBPB), a widely utilized organic peroxide. The information is presented to support research and development activities where this compound is of interest.

Chemical Properties

This compound is a clear, colorless to pale yellow liquid with a mild aromatic odor.[1][2][3] It is primarily used as a radical initiator in polymerization reactions and for crosslinking polymers.[4][5] Due to its thermal instability, it is often stored and transported as a solution or mixture with inert solids to mitigate explosion hazards.[1][3]

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | tert-Butyl benzenecarboperoxoate | [4] |

| CAS Number | 614-45-9 | [4] |

| Molecular Formula | C₁₁H₁₄O₃ | [4][6] |

| Molar Mass | 194.23 g/mol | [4] |

| Density | 1.034 g/cm³ | [4] |

| Melting Point | 8-9 °C | [4] |

| Boiling Point | 112 °C (decomposes) | [4] |

| Flash Point | 107–110°C (open cup) | [2] |

| Active Oxygen Content | ~8.16 wt% | [4] |

| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [2][4] |

Chemical Structure

This compound is a perester, an organic compound containing the R¹-C(O)OO-R² functional group. In this case, R¹ is a phenyl group and R² is a tert-butyl group.[1] The core of its reactivity lies in the unstable peroxide bond (-O-O-).[7]

Caption: 2D structure of this compound.

Experimental Protocols

A standard and widely referenced method for preparing this compound is through the acylation of tert-butyl hydroperoxide with benzoyl chloride.[1][4] This reaction is typically performed under alkaline conditions.

Experimental Protocol:

A detailed protocol for the synthesis is as follows:[8]

-

Preparation of Reaction Mixture: In a suitable reaction flask, add 72g of a 10% sodium hydroxide (B78521) solution (0.18 mol).

-

Cooling: Lower the temperature of the solution to between 15-20°C.

-

Addition of Hydroperoxide: Slowly add 23.2g of 70% tert-butyl hydroperoxide (0.16 mol) dropwise to the cooled sodium hydroxide solution. The reaction is allowed to complete over 1 hour.

-

Addition of Benzoyl Chloride: While maintaining the temperature at 10-15°C, add 24.7g of benzoyl chloride (0.176 mol) dropwise.

-

Reaction Completion: After the addition is complete, continue to stir the mixture while maintaining the temperature for an additional hour.

-

Workup - Separation: Allow the mixture to stand for 30 minutes to allow for phase separation. The lower aqueous layer is removed.

-

Workup - Washing: The upper organic phase is washed twice with 30ml portions of purified water.

-

Drying and Isolation: To the organic phase, add 0.2g of a stabilizer and 1g of anhydrous magnesium sulfate. The mixture is dried and then filtered to yield the final product, this compound.

Caption: Experimental workflow for the synthesis of TBPB.

Thermal Decomposition Pathway

The utility of TBPB as a radical initiator stems from its thermal decomposition. The process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond.[9] This is the rate-determining step.[9]

The primary decomposition products include carbon dioxide, acetone (B3395972), methane, tert-butanol, benzoic acid, and benzene.[4] The decomposition can be accelerated by amines, metal ions, strong acids and bases, and other reducing or oxidizing agents.[4]

Decomposition Steps:

-

Initiation: The O-O bond cleaves, forming a benzoyloxy radical and a tert-butoxy (B1229062) radical.[9]

-

Propagation/Radical Reactions: These initial radicals undergo further reactions. The tert-butoxy radical can decompose into acetone and a methyl radical.[9] The benzoyloxy radical can decarboxylate to form a phenyl radical and carbon dioxide.[9]

-

Termination/Product Formation: These highly reactive radicals can then abstract hydrogen atoms or combine with other radicals to form the final stable products like methane, benzene, and benzoic acid.[4][9]

Caption: Thermal decomposition pathway of TBPB.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | 614-45-9 [chemicalbook.com]

- 3. This compound | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]

- 6. Peroxybenzoic acid, tert-butyl ester [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Synthesis of tert-Butyl Peroxybenzoate from Benzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl peroxybenzoate, a widely utilized organic peroxide in various industrial and research applications. This document details the core chemical principles, experimental procedures, quantitative data, and critical safety information pertinent to the synthesis of this compound from benzoyl chloride and tert-butyl hydroperoxide.

Introduction

This compound (TBPB) is an organic compound with the chemical formula C₆H₅CO₃C(CH₃)₃. It is a notable member of the perester family and serves primarily as a radical initiator in polymerization processes, such as the production of low-density polyethylene (B3416737) (LDPE) and the crosslinking of unsaturated polyester (B1180765) resins.[1] Its controlled decomposition at elevated temperatures to generate free radicals makes it a valuable reagent in organic synthesis. This guide focuses on its preparation from the reaction of benzoyl chloride with tert-butyl hydroperoxide, a common and efficient synthetic route.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from benzoyl chloride and tert-butyl hydroperoxide proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the nucleophilic oxygen of tert-butyl hydroperoxide attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The overall balanced chemical equation is:

C₆H₅COCl + (CH₃)₃COOH + NaOH → C₆H₅CO₃C(CH₃)₃ + NaCl + H₂O

Alternatively, a two-step process can be employed where tert-butyl hydroperoxide is first converted to its sodium salt, which then reacts with benzoyl chloride.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from two representative experimental protocols for the synthesis of this compound.

Table 1: Molar and Mass Quantities of Reactants and Product (Protocol 1)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |

| tert-Butanol (B103910) (70%) | C₄H₁₀O | 74.12 | 0.16 (of t-BuOH) | 23.2 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 0.18 | 7.2 (in 72g of 10% solution) |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 0.176 | 24.7 |

| This compound | C₁₁H₁₄O₃ | 194.23 | ~0.157 (theoretical) | 30.4 (obtained) |

Yield: 98.3%, Purity: 99.08%[1]

Table 2: Reagent Flow Rates for Continuous Synthesis (Protocol 2)

| Reagent | Concentration | Flow Rate ( kg/h ) |

| tert-Butyl Hydroperoxide Solution | 70 wt% | 18.4 |

| Sodium Hydroxide Solution | 50 wt% | 11.8 |

| Water | - | 35.8 |

| Benzoyl Chloride | - | 18.0 |

| Product | ||

| This compound | - | 33.8 |

Yield: 95.3% (based on benzoyl chloride)[3]

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Batch Synthesis via in-situ Sodium tert-Butyl Peroxide Formation

This protocol is adapted from a patented procedure.[1]

Materials:

-

Reaction flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

tert-Butanol (70% solution)

-

Sodium hydroxide (10% aqueous solution)

-

Benzoyl chloride

-

Purified water

-

Anhydrous magnesium sulfate

-

Stabilizer

Procedure:

-

Preparation of Sodium tert-Butyl Peroxide Solution:

-

To a reaction flask, add 72 g of a 10% sodium hydroxide solution (0.18 mol).

-

Cool the solution to 15-20 °C.

-

Slowly add 23.2 g of 70% tert-butanol (containing 0.16 mol of tert-butanol) dropwise over 1 hour.

-

-

Reaction with Benzoyl Chloride:

-

Maintain the temperature of the mixture at 10-15 °C.

-

Add 24.7 g (0.176 mol) of benzoyl chloride dropwise to the solution.

-

After the addition is complete, continue stirring the mixture at this temperature for 1 hour.

-

-

Work-up and Purification:

-

Allow the mixture to stand for 30 minutes to allow for phase separation.

-

Separate the lower aqueous layer.

-

Wash the upper organic phase twice with 30 mL of purified water each time.

-

Separate the organic layer and add 0.2 g of a suitable stabilizer and 1 g of anhydrous magnesium sulfate.

-

Dry the product and then perform suction filtration to remove the drying agent.

-

This procedure yields approximately 30.4 g of this compound with a purity of 99.08%.[1]

-

Protocol 2: Continuous Synthesis

This protocol is designed for a continuous production process.[3]

Equipment:

-

Two jacketed reactors in series

-

Pumps for continuous feeding of reagents

-

Heat exchangers for temperature control

-

Separation unit

-

Washing columns

-

Distillation column

Procedure:

-

Reaction:

-

The first reactor is initially filled with a solution of 19.4 wt% tert-butyl hydroperoxide and 8.9 wt% sodium hydroxide.[3]

-

Continuously feed the following reagents into the first reactor:

-

Maintain the internal temperature of the first reactor at 12 °C and the second reactor at 11 °C using a cooling system.[3]

-

-

Purification:

-

The reaction mixture from the second reactor is continuously transferred to a separation unit.

-

The organic phase is separated and washed successively with:

-

an 8 wt% sodium hydroxide solution.[3]

-

a 10 wt% sodium sulfite (B76179) solution (containing acetic acid).[3]

-

a 1 wt% sodium bicarbonate solution.[3]

-

-

The washed organic phase is then dried by distillation in a column at 35 °C and 42-44 millibars.[3]

-

This continuous process yields approximately 33.8 kg/h of this compound.[3]

-

Visualizations

The following diagrams illustrate the reaction mechanism and a generalized experimental workflow for the batch synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for batch synthesis.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

This compound: This compound is an organic peroxide and can decompose explosively upon heating.[4] It is also a combustible liquid.[4] It can cause skin and eye irritation, and may cause an allergic skin reaction.[4] Harmful if inhaled or swallowed.[4]

-

Benzoyl Chloride: A corrosive substance that causes severe skin burns and eye damage. It is a lachrymator and is harmful if swallowed or inhaled. Reacts with water to produce hydrochloric acid.

-

tert-Butyl Hydroperoxide: A strong oxidizing agent that can be flammable and may cause fire. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.

Recommended Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a flame-retardant lab coat, must be worn.

-

Avoid exposure to heat, sparks, open flames, and other sources of ignition.

-

Use spark-proof tools and explosion-proof equipment.[3]

-

Ground and bond containers when transferring materials to prevent static discharge.[3]

-

Store this compound at temperatures between 10 °C and 50 °C to prevent solidification and self-accelerating decomposition.

-

In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet.

-

Have appropriate spill containment and cleanup materials readily available.

Conclusion

The synthesis of this compound from benzoyl chloride and tert-butyl hydroperoxide is a well-established and efficient method. By carefully controlling reaction conditions and adhering to stringent safety protocols, high yields of pure product can be consistently obtained. The detailed experimental protocols and safety information provided in this guide are intended to assist researchers and professionals in the safe and successful synthesis of this important industrial chemical.

References

tert-Butyl Peroxybenzoate (CAS 614-45-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of tert-Butyl peroxybenzoate (TBPB), an organic peroxide with significant applications in polymer chemistry and organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its primary uses, and insights into its reaction mechanisms.

Core Properties and Safety Data

This compound is a colorless to slightly yellow liquid widely utilized as a radical initiator.[1][2] Its utility stems from the thermal instability of the peroxide bond, which cleaves upon heating to generate reactive free radicals.[3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 614-45-9 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 1.034 g/cm³ | [2] |

| Melting Point | 8-9 °C | [2] |

| Boiling Point | 112 °C (decomposes) | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and phthalates. | [2] |

| Active Oxygen Content | ~8.16 wt% | [2] |

Safety and Handling Information

TBPB is a reactive and thermally unstable compound that requires careful handling and storage.

| Parameter | Information | Reference(s) |

| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [2] |

| Storage Temperature | Between 10 °C and 50 °C | [2] |

| Primary Hazards | Organic peroxide, thermal instability, potential for runaway reactions. | [3][4] |

| Incompatibilities | Strong acids and bases, metal ions, amines, and strong reducing/oxidizing agents. | [5] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and lab coat. | [1] |

| Handling Precautions | Avoid heat, sparks, and open flames. Use in a well-ventilated area. | [1] |

Key Applications and Experimental Protocols

This compound is a versatile reagent in several chemical processes. Detailed methodologies for some of its principal applications are provided below.

Free-Radical Polymerization of Styrene (B11656)

TBPB is a common initiator for the polymerization of vinyl monomers, such as styrene.[6]

Experimental Protocol:

-

Inhibitor Removal: Commercial styrene contains an inhibitor (e.g., tert-butyl-catechol) that must be removed prior to polymerization. This is typically achieved by washing the styrene with an aqueous sodium hydroxide (B78521) solution, followed by washing with distilled water to neutrality. The styrene is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).[6]

-

Polymerization Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the purified styrene.

-

Initiator Addition: Add this compound (typically 0.1-1.0% by weight relative to the monomer) to the styrene.

-

Reaction: Heat the mixture to a temperature of 100-140 °C with continuous stirring.[7] The polymerization will proceed, evidenced by an increase in viscosity.

-

Termination and Isolation: After the desired reaction time (which can range from hours to days depending on the desired molecular weight and conversion), cool the reaction mixture. The resulting polystyrene can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.[6]

Crosslinking of Unsaturated Polyester (B1180765) Resins

TBPB is employed as a high-temperature initiator for the curing (crosslinking) of unsaturated polyester resins.[2][8]

Experimental Protocol:

-

Resin Preparation: An unsaturated polyester resin is typically dissolved in a reactive monomer like styrene (20-80% by weight).[1]

-

Promoter/Accelerator Addition (Optional): For room temperature curing, an accelerator system, such as a combination of a copper salt (e.g., cupric chloride) and a mercaptan, can be added to the resin mixture.[1] For high-temperature curing, accelerators are often not required.

-

Initiator Addition: Add this compound (typically 1-2% by weight of the resin) to the resin mixture and mix thoroughly until homogeneous.[1][2]

-

Curing: For high-temperature curing, heat the mixture to 120-170 °C.[7] The curing process involves the crosslinking of the polyester chains with the styrene monomer, leading to a solid, thermoset material. The time required for curing will depend on the temperature and the specific resin system.

-

Post-Curing: A post-curing step at an elevated temperature is often performed to ensure complete reaction and to optimize the mechanical properties of the final product.

Kharasch-Sosnovsky Reaction

This reaction achieves the allylic oxidation of olefins to form allylic benzoates, using a copper catalyst and TBPB.[9][10]

Experimental Protocol for the Oxidation of Cyclohexene (B86901):

-

Catalyst Preparation: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of copper(I) bromide.

-

Reactant Addition: Add cyclohexene as the substrate.

-

Initiator Addition: Slowly add this compound to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at or slightly above room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product, 3-benzoyloxycyclohexene, can be purified by column chromatography. The reported yields for this reaction are in the range of 71-80%.[2]

Synthesis of 6-Alkyl Phenanthridines

TBPB can mediate the synthesis of 6-alkyl phenanthridines through a C(sp³)–H/C(sp²)–H bond functionalization.[11]

Experimental Protocol:

-

Reactant Mixture: In a reaction tube, combine 2-isocyanobiaryl (1.0 equivalent), 1,4-dioxane (B91453) (which serves as both the solvent and the alkyl source), and this compound (as the radical initiator).

-

Reaction Conditions: The reaction mixture is typically heated at an elevated temperature (e.g., 120-140 °C) in a sealed tube for a specified period (e.g., 12-24 hours).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to isolate the desired 6-alkyl phenanthridine (B189435) product.

Reaction Mechanisms and Pathways

The utility of this compound is rooted in its ability to generate free radicals. The following diagrams illustrate the key reaction pathways.

Thermal Decomposition of this compound

The initial and rate-determining step in the thermal decomposition of TBPB is the homolytic cleavage of the oxygen-oxygen bond.[3] This generates a benzoyloxyl radical and a tert-butoxyl radical, which can then undergo further reactions.

References

- 1. US4380605A - Room temperature crosslinking unsaturated polyester resins - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]

- 5. Polymerization Reactions [chemed.chem.purdue.edu]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Low-Density Unsaturated Polyester Resin with the Presence of Dual-Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]

- 10. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. This compound (TBPB)-mediated 2-isocyanobiaryl insertion with 1,4-dioxane: efficient synthesis of 6-alkyl phenanthridines via C(sp3)–H/C(sp2)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl Peroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tert-Butyl peroxybenzoate (TBPB). The information is presented to be a valuable resource for professionals in research, scientific, and drug development fields where this compound may be utilized as a radical initiator or oxidizing agent.

Core Physical and Chemical Properties

This compound is an organic peroxide, specifically a perester, with the chemical formula C₁₁H₁₄O₃.[1] It is a pale yellow liquid and is most commonly supplied as a solution in solvents like ethanol (B145695) or phthalates.[1] It is widely used as a radical initiator in polymerization reactions and for crosslinking unsaturated polyester (B1180765) resins.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Units | Notes | Citations |

| Molecular Weight | 194.23 | g/mol | [1][2][3][4] | |

| Appearance | Clear, colorless to slightly yellow liquid | Mild, aromatic odor | [2][3][5] | |

| Density | 1.021 - 1.04 | g/mL | at 25 °C | [1][3][5] |

| Melting Point | 8 - 9 | °C | [1][3] | |

| Boiling Point | 112 | °C | Decomposes | [1][2] |

| 75 - 76 | °C | at 0.2 mmHg | [3] | |

| Flash Point | 93 - 110 | °C | Closed Cup: ~93-96 °C, Open Cup: ~107-110 °C | [3][6][7] |

| Vapor Pressure | 0.33 | mmHg | at 50 °C (122 °F) | [5][8] |

| Vapor Density | 6.7 | (vs air) | [3][9] | |

| Refractive Index | ~1.499 | at 20 °C | [2][3] | |

| Solubility | Insoluble in water. Soluble in most organic solvents such as alcohols, esters, and ethers. | [3][10][11] | ||

| Autoignition Temperature | 400 | °C | [7] | |

| Self-Accelerating Decomposition Temperature (SADT) | ~60 | °C | The lowest temperature at which self-accelerating decomposition in transport packaging can occur. | [1][5][12] |

| Half-Life | 10 hours at 104 °C; 1 hour at 124 °C; 1 minute at 165 °C | [1][5] | ||

| Active Oxygen Content | ~8.16 | % w/w | [1][5] |

Experimental Protocols for Property Determination

The determination of the physical properties of chemical substances like this compound is governed by standardized experimental protocols to ensure accuracy, reproducibility, and safety. The primary sources for these standardized methods are organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

General Methodologies:

-

OECD Guidelines for the Testing of Chemicals: This is a collection of internationally agreed-upon testing methods used by governments, industry, and independent laboratories. Section 1 of these guidelines specifically covers the determination of physical-chemical properties.[1][3][12]

-

ASTM International Standards: ASTM develops and publishes voluntary consensus technical standards for a wide range of materials, products, systems, and services. Several ASTM methods are relevant to the testing of organic peroxides.

Specific Experimental Protocols:

-

Flash Point: The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. For liquids, this is commonly determined using either a Tag Closed Cup Tester (ASTM D56) for low viscosity liquids or a Pensky-Martens Closed Cup Tester (ASTM D93) for liquids with higher viscosity or a tendency to form a surface film.[13]

-

Self-Accelerating Decomposition Temperature (SADT): The SADT is a critical safety parameter for thermally unstable substances. It is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. The test involves placing the packaged substance in an oven at a set temperature and monitoring for a runaway thermal event.[4] The test is repeated at different temperatures to determine the failure point.[4] The Heat Accumulation Storage Test (HAST), which uses a Dewar flask to simulate the heat transfer of larger packages, is an alternative method.[4]

-

Assay of Organic Peroxides: The purity or assay of organic peroxides can be determined by methods such as those described in ASTM E298, which includes titrimetric procedures.[14][15] For trace amounts of peroxides in organic solvents, ASTM E299 can be utilized, which involves a colorimetric method.

Key Chemical Processes and Visualizations

This compound is primarily used for its ability to generate free radicals upon decomposition. This property is central to its application as a polymerization initiator and in certain organic synthesis reactions.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical process that initiates polymerization. The initial and rate-determining step is the homolytic cleavage of the weak oxygen-oxygen bond to form a benzoyloxy radical and a tert-butoxy (B1229062) radical.[13] These highly reactive radicals can then undergo further reactions, including decarboxylation and hydrogen abstraction, to generate the species that initiate polymerization.[13] The main decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[1][16]

References

- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 5. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]

- 7. Properties and Classifications of Organic Peroxides - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]

- 8. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. atamankimya.com [atamankimya.com]

- 10. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. search.library.brandeis.edu [search.library.brandeis.edu]

- 13. delltech.com [delltech.com]

- 14. store.astm.org [store.astm.org]

- 15. infinitalab.com [infinitalab.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Decomposition Mechanism of tert-Butyl Peroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition mechanism of tert-butyl peroxybenzoate (TBPB), a widely used organic peroxide. Understanding its decomposition is critical for its safe handling, storage, and application as a radical initiator in various industrial processes, including polymer synthesis and pharmaceutical manufacturing. This document details the thermal and photochemical decomposition pathways, presents key kinetic and thermodynamic data, and outlines the experimental protocols used to elucidate these mechanisms.

Introduction

This compound is an organic compound valued for its ability to generate free radicals upon decomposition, which are essential for initiating polymerization and other radical-mediated reactions.[1][2] However, its inherent thermal instability necessitates a thorough understanding of its decomposition pathways to mitigate the risks of runaway reactions, fires, and explosions.[3] This guide synthesizes current knowledge on the factors influencing TBPB decomposition and the analytical techniques employed for its study.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process involving a cascade of radical reactions. The decomposition can be initiated at elevated temperatures, with its reactivity increasing significantly with temperature.[1][2]

Initial Homolytic Cleavage

The primary and rate-determining step in the thermal decomposition of TBPB is the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond.[2] This unimolecular reaction requires an activation energy to overcome the bond dissociation energy, leading to the formation of a benzoyloxy radical and a tert-butoxy (B1229062) radical.

Subsequent Radical Reactions

The initially formed benzoyloxy and tert-butoxy radicals are highly reactive and undergo a series of subsequent reactions, including fragmentation, hydrogen abstraction, and radical combination. The distribution of the final products is temperature-dependent.[2]

-

Benzoyloxy Radical Pathway: The benzoyloxy radical can undergo decarboxylation to form a phenyl radical and carbon dioxide. The phenyl radical can then abstract a hydrogen atom to form benzene (B151609) or react with other radicals.[4][5][6] Alternatively, the benzoyloxy radical can abstract a hydrogen atom to form benzoic acid.[2]

-

tert-Butoxy Radical Pathway: The tert-butoxy radical can abstract a hydrogen atom to form tert-butanol.[4] More commonly at higher temperatures, it undergoes β-scission to yield acetone (B3395972) and a methyl radical.[2] The highly reactive methyl radical can then participate in various hydrogen abstraction and combination reactions, leading to the formation of methane (B114726) and other products.[4]

Final Decomposition Products

The primary final products of the thermal decomposition of TBPB include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[4] The relative yields of these products can vary depending on the reaction conditions, such as temperature and the presence of other reactive species.

Photochemical Decomposition Mechanism

Exposure to light, particularly ultraviolet (UV) radiation, can also induce the decomposition of this compound.[1] The photochemical decomposition proceeds through a radical mechanism similar to the thermal pathway, initiated by the photolytic cleavage of the O-O bond.

While TBPB shows a UV absorption maximum around 232 nm, making it less susceptible to direct photolysis by sunlight (which is largely filtered by the atmosphere below 290 nm), artificial UV sources can effectively initiate its decomposition. The photodissociation of related peroxy radicals has been shown to proceed via excited-state surfaces, leading to fragmentation. For instance, the tert-butyl peroxy radical, a potential intermediate, can photodissociate into multiple fragments.[6][7][8]

The subsequent reactions of the benzoyloxy and tert-butoxy radicals are expected to be similar to those in the thermal decomposition pathway, leading to a comparable, though potentially differently distributed, set of final products.

Quantitative Decomposition Data

The kinetics and thermodynamics of TBPB decomposition have been studied using various techniques. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Decomposition Kinetics of this compound

| Parameter | Value | Conditions | Reference(s) |

| Half-Life | |||

| 10 hours | 104 °C | [4] | |

| 1 hour | 124 °C | [4] | |

| 1 minute | 165 °C | [4] | |

| Activation Energy (Ea) | 70.50 - 131.91 kJ/mol | Non-isothermal DSC | [2] |

| ~120.14 kJ/mol | Adiabatic Calorimetry (ARC) | [9] | |

| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | For transport packaging | [4] |

Table 2: Thermodynamic Data for the Decomposition of this compound

| Parameter | Value | Method | Reference(s) |

| Heat of Decomposition (ΔH) | 1201.30 ± 124.18 J/g | Calorimetry | [2] |

| ~1300 J/g | DSC | [9] |

Influence of Solvents and Additives

The decomposition of this compound is significantly influenced by the solvent and the presence of certain additives.

-

Solvents: The decomposition rate is generally faster in aliphatic solvents compared to aromatic solvents. This is attributed to induced decomposition pathways where solvent radicals participate in the reaction cascade. Polar solvents can also influence the decomposition rate by stabilizing the transition state of the O-O bond cleavage.[10] TBPB is often supplied as a solution in solvents like ethanol (B145695) or phthalate (B1215562) to improve safety and handling.[4]

-

Additives: The decomposition of TBPB can be accelerated by the presence of amines, metal ions (such as copper salts), strong acids, and strong bases.[4] Conversely, radical scavengers and inhibitors can be used to control the decomposition rate and prevent runaway reactions.

Experimental Protocols

A variety of analytical techniques are employed to study the decomposition of this compound.

Calorimetric Methods

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to determine the thermal stability and thermodynamic parameters of TBPB decomposition.

-

DSC Protocol:

-

A small sample of TBPB (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample is heated in a DSC instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 2, 5, 10 °C/min).

-

The heat flow to or from the sample is measured as a function of temperature.

-

The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔH).

-

By performing experiments at multiple heating rates, the activation energy (Ea) can be calculated using methods such as the Kissinger equation.[9]

-

Chromatographic and Spectrometric Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the separation and identification of the volatile products of TBPB decomposition.

-

GC-MS Protocol:

-

A sample of TBPB is decomposed in a sealed vial at a specific temperature for a set time.

-

The headspace gas or a solvent extract of the residue is injected into the GC-MS system.

-

GC Separation: A capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms) is used to separate the decomposition products. A typical temperature program might be:

-

Initial temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp: 5-10 °C/min to 250-280 °C.

-

Final hold: 5-10 minutes.

-

-

MS Detection: A mass spectrometer is used to detect the eluting compounds. Electron ionization (EI) at 70 eV is commonly used. The mass spectra of the separated components are compared to a library (e.g., NIST) for identification.[11][12]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy, in conjunction with spin trapping, is a powerful technique for the detection and identification of the short-lived radical intermediates formed during TBPB decomposition.[8][9]

-

EPR Spin Trapping Protocol:

-

A solution of TBPB and a spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN)) in a suitable solvent is prepared.[8][9]

-

The solution is transferred to a quartz EPR tube.

-

Decomposition is initiated either by heating the sample within the EPR cavity or by irradiating it with a UV light source.

-

The EPR spectrum is recorded. The resulting spectrum is a superposition of the spectra of the spin adducts formed by the reaction of the spin trap with the radical intermediates.

-

The hyperfine coupling constants of the observed signals are analyzed to identify the trapped radicals (e.g., tert-butoxy, methyl, and phenyl radicals).[8][9]

-

Safety and Handling

Due to its thermal sensitivity, this compound must be handled with care.

-

Storage: Store in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[1]

-

Incompatible Materials: Avoid contact with strong acids, bases, reducing agents, oxidizing agents, and metal salts, as these can catalyze explosive decomposition.[4]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid friction, grinding, and impact.

Conclusion

The decomposition of this compound is a complex process governed by radical chemistry. Both heat and light can initiate the homolytic cleavage of the peroxide bond, leading to a cascade of reactions that produce a variety of products. A thorough understanding of these decomposition pathways, the factors that influence them, and the analytical methods used for their study is paramount for the safe and effective use of this important industrial chemical. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. Understanding this compound: Uses, Safety, And Decomposition - BLi-T [blitchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of a this compound Runaway Reaction by Five Kinetic Models | Semantic Scholar [semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]

- 8. [PDF] EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound (TBPB) - Ataman Kimya [atamanchemicals.com]

- 11. [Determination of decomposition products of di-t-butyl peroxide by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispec.co.th [scispec.co.th]

A Comprehensive Technical Guide to the Thermal Half-Life of tert-Butyl Peroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition and half-life of tert-Butyl peroxybenzoate (TBPB), a widely utilized organic peroxide in various industrial and research applications. Understanding the thermal stability of TBPB is paramount for ensuring safe handling, storage, and application, particularly in polymerization processes and as a radical initiator in organic synthesis.

Core Concept: Half-Life and Thermal Decomposition

The half-life of a chemical compound is the time required for its concentration to decrease to half of its initial value. In the context of organic peroxides like this compound, the half-life is a critical parameter that is highly dependent on temperature. The decomposition of TBPB is an exothermic process that, if not properly controlled, can lead to a runaway reaction.[1] The primary mechanism of thermal decomposition involves the homolytic cleavage of the oxygen-oxygen bond, which is the weakest bond in the molecule. This initial step generates a benzoyloxy radical and a tert-butoxy (B1229062) radical.[2] These highly reactive radical species then undergo a series of subsequent reactions, leading to the formation of various stable end products.

Quantitative Half-Life Data

The rate of decomposition of this compound is significantly influenced by temperature. The following table summarizes the half-life of TBPB at various temperatures as reported in the literature. It is important to note that minor variations in reported values can exist due to different experimental conditions and analytical techniques.

| Half-Life | Temperature (°C) | Temperature (K) | Source(s) |

| 10 hours | 104 | 377.15 | [2][3][4] |

| 1 hour | 124 | 397.15 | [2][3][4] |

| 1 minute | 165 | 438.15 | [2][3][4] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is a free-radical chain reaction. The process is initiated by the cleavage of the O-O bond, followed by a cascade of radical reactions.

References

A Deep Dive into the Solubility of tert-Butyl Peroxybenzoate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl peroxybenzoate, a widely utilized organic peroxide in various industrial and research applications. Understanding its solubility is paramount for optimizing reaction conditions, ensuring safety, and developing robust formulations. This document compiles available data on its solubility in a range of organic solvents, outlines a general experimental protocol for solubility determination, and provides visual aids to conceptualize the underlying principles and workflows.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound possesses both nonpolar (benzene ring, tert-butyl group) and polar (ester and peroxy linkages) characteristics, making it soluble in a variety of organic solvents while having limited solubility in highly polar solvents like water.

Solubility Data

This compound is generally characterized by its high solubility in common organic solvents and its immiscibility with water.[1][2] While precise quantitative solubility data at various temperatures is not extensively documented in publicly available literature, qualitative descriptions from various sources provide a strong indication of its behavior. The following table summarizes the available solubility information.

| Solvent Class | Specific Solvent | Solubility/Miscibility | Source(s) |

| Alcohols | Alcohol (general) | Soluble, Completely Miscible | [3][4][5] |

| Methanol | Soluble | [2][6] | |

| Ethanol | Soluble | [3] | |

| Esters | Ester (general) | Soluble | [3][5] |

| Ethyl Acetate | Soluble | [2][6] | |

| Ethers | Ether (general) | Soluble | [3][5] |

| Ketones | Ketone (general) | Soluble | [3][5] |

| Aromatic Hydrocarbons | Styrene | Soluble | [2][6] |

| Phthalates | Phthalates | Soluble, Completely Miscible | [3][4] |

| Water | Water | Insoluble / Immiscible | [1][3][6][7] |

| < 1 mg/mL at 20°C (68°F) | [3] | ||

| 1.18 g/L | [8][9] |

It is important to note that this compound is often supplied as a solution in a solvent to enhance its stability and safety in handling.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the principle of incremental addition of the solute to a known volume of solvent until saturation is reached.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Calibrated glass vials or test tubes

-

Micropipettes or a burette

-

Vortex mixer or magnetic stirrer

-

Analytical balance (for preparing solutions of known concentration if needed)

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Prepare a temperature-controlled environment to the desired experimental temperature.

-

Solvent Addition: Accurately dispense a known volume of the organic solvent into a glass vial.

-

Incremental Solute Addition: Using a micropipette, add a small, known volume of this compound to the solvent.

-

Mixing: Vigorously mix the solution using a vortex mixer or magnetic stirrer until the solute is completely dissolved. Observe the solution for any signs of undissolved droplets or phase separation.

-

Observation: If the this compound dissolves completely, continue adding small, known increments. After each addition, mix thoroughly and observe the solution.

-

Saturation Point: The saturation point is reached when the addition of another increment of this compound results in a persistent second phase (cloudiness or distinct droplets) that does not disappear upon further mixing.

-

Quantification: The total volume of this compound added to the known volume of the solvent at the saturation point is used to calculate the solubility, which can be expressed in terms of volume/volume percentage (v/v%), grams per 100 mL, or other relevant units by using the density of this compound (approximately 1.04 g/mL).[3]

-

Repeatability: Repeat the experiment at least three times to ensure the reliability of the results and calculate the average solubility.

Visualizing Methodologies and Concepts

To further elucidate the concepts and procedures discussed, the following diagrams are provided.

Caption: Workflow for determining the solubility of a liquid solute.

Caption: Interaction of this compound with different solvent types.

References

- 1. nj.gov [nj.gov]

- 2. This compound (TBPB), Industrial Grade Liquid at Best Price, CAS No: 614-45-9 [arihantmetallica.in]

- 3. atamankimya.com [atamankimya.com]

- 4. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. 5.imimg.com [5.imimg.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 614-45-9 [chemicalbook.com]

tert-Butyl Peroxybenzoate: A Comprehensive Safety Data Sheet Overview for Researchers

This technical guide provides an in-depth analysis of the safety data sheet (SDS) for tert-Butyl peroxybenzoate (TBPB), a widely used organic peroxide in polymerization processes.[1][2][3] The following sections detail its properties, hazards, and the necessary safety protocols for handling, storage, and emergency situations, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties